3-(2-Methyl-pyridin-3-YL)-propionic acid
Overview
Description
3-(2-Methyl-pyridin-3-YL)-propionic acid is an organic compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 3-(2-Methyl-pyridin-3-YL)-propionic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically involve refluxing the mixture in a suitable solvent such as ethanol or methanol.
Industrial production methods for this compound may involve more efficient and scalable processes, such as catalytic hydrogenation or other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
3-(2-Methyl-pyridin-3-YL)-propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various heterocyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Methyl-pyridin-3-YL)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-pyridin-3-YL)-propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(2-Methyl-pyridin-3-YL)-propionic acid can be compared with other similar compounds, such as:
2-Methyl-3-hydroxymethyl pyridine: This compound has a similar pyridine ring structure but with a hydroxymethyl group instead of a propionic acid group.
2-Methyl-3-pyridinecarboxaldehyde: This compound is a precursor in the synthesis of this compound and has an aldehyde group instead of a propionic acid group.
3-Hydroxy-2-methylpyridine: This compound has a hydroxyl group at the 3-position of the pyridine ring, making it structurally similar but with different chemical properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties that distinguish it from these similar compounds.
Properties
IUPAC Name |
3-(2-methylpyridin-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-8(3-2-6-10-7)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBNITMMYDMHGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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